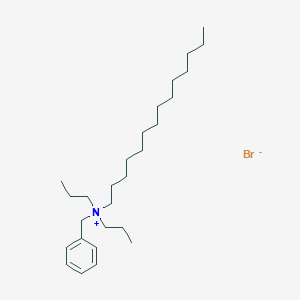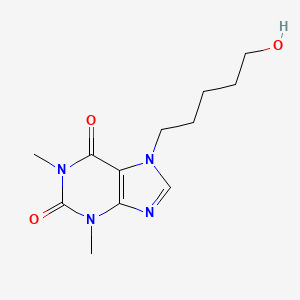![molecular formula C20H23N B14379759 4-[2-(4-Pentylphenyl)ethyl]benzonitrile CAS No. 89587-93-9](/img/structure/B14379759.png)
4-[2-(4-Pentylphenyl)ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23N It is a derivative of benzonitrile, characterized by the presence of a pentylphenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-pentylphenylacetonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Grignard reagent. In this approach, 4-pentylphenylmagnesium bromide is reacted with benzonitrile under anhydrous conditions. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Pentylphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[2-(4-Pentylphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pentylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methylphenyl)ethyl]benzonitrile
- 4-[2-(4-Ethylphenyl)ethyl]benzonitrile
- 4-[2-(4-Propylphenyl)ethyl]benzonitrile
Uniqueness
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug design and material science.
Properties
CAS No. |
89587-93-9 |
|---|---|
Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-[2-(4-pentylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5,10-11H2,1H3 |
InChI Key |
ILSVKILQJXFHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


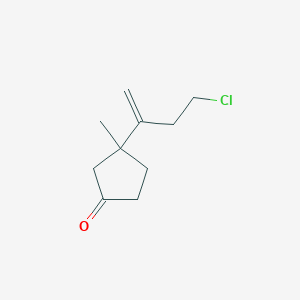
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
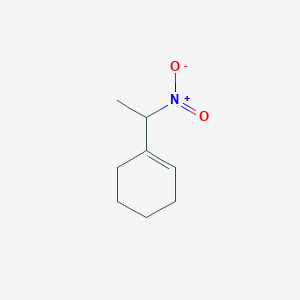

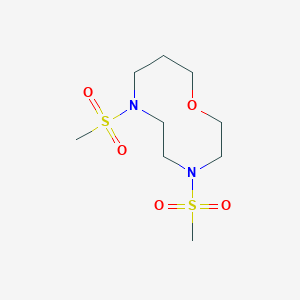
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
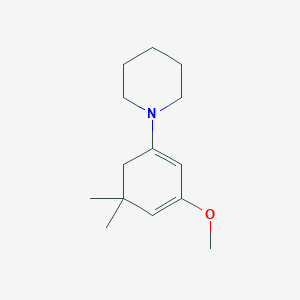
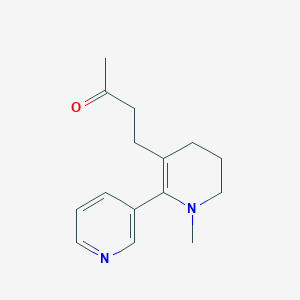



oxophosphanium](/img/structure/B14379739.png)
